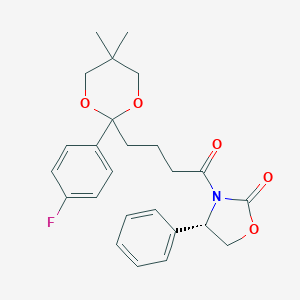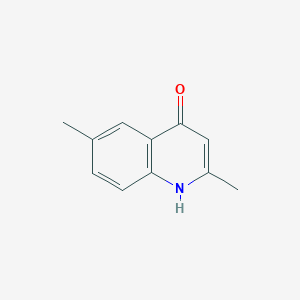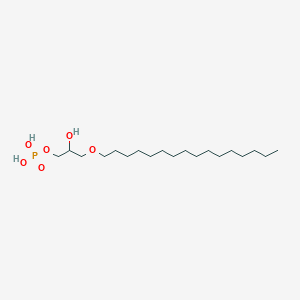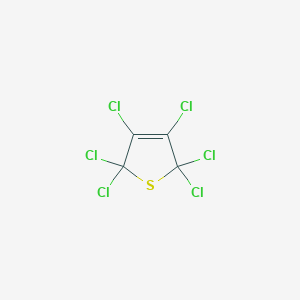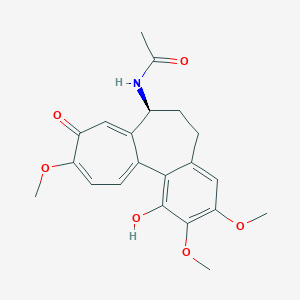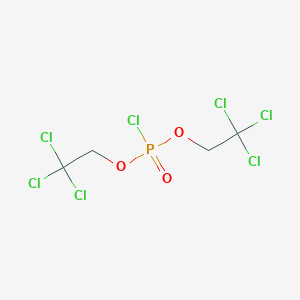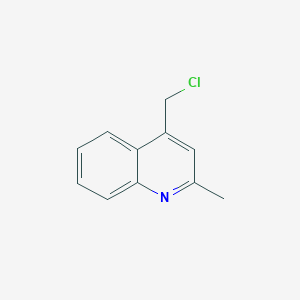
4-(Chloromethyl)-2-methylquinoline
Descripción general
Descripción
4-(Chloromethyl)-2-methylquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The chloromethyl and methyl groups on the quinoline scaffold suggest potential reactivity and usefulness in various chemical syntheses.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, a general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives, which are structurally related to 4-(chloromethyl)-2-methylquinoline, has been described using o-anthranilic acids as starting materials . Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination steps starting from 4-methoxyaniline . These methods highlight the versatility of quinoline derivatives in chemical synthesis and their potential for modification at various positions on the ring system.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a related compound, was confirmed by X-ray crystallography . Additionally, the crystal structure of a novel quinolinone derivative was studied, providing insights into the molecular geometry and intermolecular interactions . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For instance, novel 4-amino-2-phenylquinoline derivatives were synthesized by amination reactions of 4-chloro-2-arylquinoline compounds . The reactivity of the chloromethyl group in such compounds is influenced by steric and electronic effects, which can affect the yield and outcome of the reaction. Additionally, reactions of 4-methylquinolines with thionyl chloride have been explored, leading to the formation of dithioloquinolinones and bis(dichloroquinolyl)methyl trisulphanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of substituents like chloromethyl and methyl groups can significantly alter these properties. For example, the synthesis and magnetic characteristics of new tetrachloroferrates(III) with quinolinium and 4-amino-2-methylquinolinium cation were investigated, revealing the influence of the quinoline moiety on the magnetic properties of the compounds . Furthermore, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated the potential for quinoline derivatives to form salts, which can affect their solubility and stability .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 4-(Chloromethyl)-2-methylquinoline and its derivatives are often synthesized for various applications. One method involves chlorinating methylquinolines to produce halogen derivatives, including chloromethyl groups (Kóródi, 1991).
- An improved synthesis method for 2-chloromethyl-4(3H)-quinazolinones, key intermediates in novel anticancer agents, has been developed. This method is crucial for preparing 4-anilinoquinazoline derivatives with potential anticancer activity (Li et al., 2010).
- Microwave-assisted α-halogenation of 2-methylquinolines into 2-(chloromethyl)quinolines has been developed, offering a rapid and efficient methodology with good yields and high selectivity (Xie & Li, 2014).
Biological and Environmental Applications
- Aerobic biodegradation of 4-methylquinoline by a soil bacterium demonstrates the potential for environmental remediation of N-heterocyclic aromatic compounds, which are common contaminants in groundwater (Sutton et al., 1996).
Antimicrobial and Antifungal Activity
- Novel isomer quinoline derivatives, including 4-chloro-6-methylquinoline-2(1H)-one, exhibit significant antimicrobial and antifungal activities. These properties are crucial for their potential use in pharmaceutical applications (Murugavel et al., 2018).
- Antimicrobial potentials of 4-methylquinoline analogues against foodborne bacteria suggest their usefulness in developing eco-friendly food supplemental agents and pharmaceuticals (Kim et al., 2014).
Chemical Reactions and Properties
- The reaction of chloroacetanilide with phosphoryl chloride produces 2-chloromethyl-3-chloro-4-anilinoquinoline, demonstrating the reactivity and potential applications of chloromethylquinolines in chemical syntheses (Fukuda, Okamoto, & Sakurai, 1977).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCWGPJQMVGBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468180 | |
| Record name | 4-(chloromethyl)-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methylquinoline | |
CAS RN |
288399-19-9 | |
| Record name | 4-(chloromethyl)-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

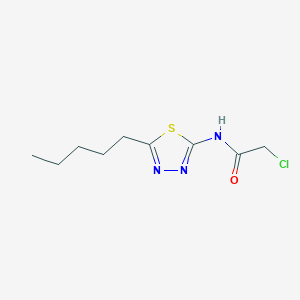
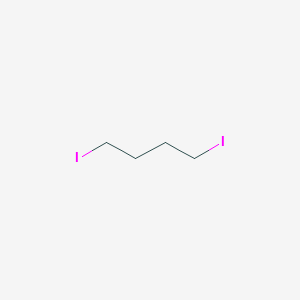
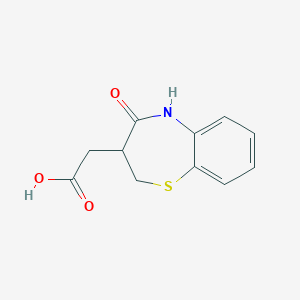
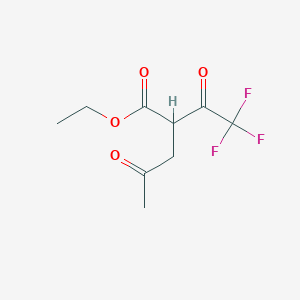

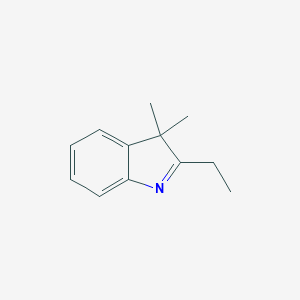

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)
